methyl 2-benzo[a]anthracen-7-ylacetate
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Overview
Description
methyl 2-benzo[a]anthracen-7-ylacetate is a chemical compound with the molecular formula C21H16O2 and a molecular weight of 300.35 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and analytical chemistry . This compound is known for its complex structure, which includes a benz[a]anthracene core with an acetic acid methyl ester functional group.
Preparation Methods
The synthesis of methyl 2-benzo[a]anthracen-7-ylacetate typically involves the esterification of benz[a]anthracene-7-acetic acid. This process can be achieved through various synthetic routes, including:
Esterification Reaction: Benz[a]anthracene-7-acetic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production: While specific industrial production methods are not widely documented, the process likely involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
methyl 2-benzo[a]anthracen-7-ylacetate undergoes several types of chemical reactions, including:
Scientific Research Applications
methyl 2-benzo[a]anthracen-7-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is utilized in studies related to cellular processes and molecular interactions.
Industry: It is employed in quality control applications for the production of anthracene derivatives.
Mechanism of Action
The mechanism of action of methyl 2-benzo[a]anthracen-7-ylacetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that similar compounds can interact with cellular receptors and enzymes, influencing various biochemical pathways . For instance, 7,12-dimethylbenz[a]anthracene, a related compound, has been shown to affect the interleukin 2/interleukin 2 receptor pathway .
Comparison with Similar Compounds
methyl 2-benzo[a]anthracen-7-ylacetate can be compared with other anthracene derivatives, such as:
7,12-Dimethylbenz[a]anthracene: Known for its use in cancer research and its immunosuppressive effects.
Anthracene-9-carboxylic Acid: Utilized in organic synthesis and as a precursor for other chemical compounds.
1,2-Benzanthracene: Studied for its carcinogenic properties and its role in environmental pollution.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of anthracene derivatives.
Properties
IUPAC Name |
methyl 2-benzo[a]anthracen-7-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-23-21(22)13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXQCYDDEJLMFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212241 |
Source
|
Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63018-40-6 |
Source
|
Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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